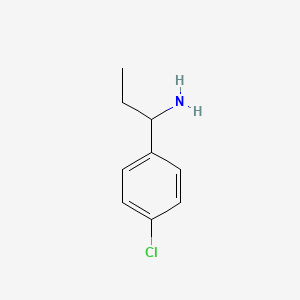
1-(4-Chlorophenyl)propan-1-amine
Vue d'ensemble
Description
1-(4-Chlorophenyl)propan-1-amine, also known as 4-chloroamphetamine or 4-CA, is a synthetic, psychoactive stimulant drug of the phenethylamine and amphetamine chemical classes. It was first synthesized in the late 1950s, and has since been studied for its pharmacological, toxicological, and therapeutic effects. It has been used in laboratory experiments to investigate the effects of drugs on the central nervous system and to study the biochemical and physiological effects of drugs. 4-CA has also been used to treat depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Applications De Recherche Scientifique
Corrosion Inhibition Studies
1-(4-Chlorophenyl)propan-1-amine and its derivatives have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) explored the inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion using quantum chemical parameters and molecular dynamics simulations. Their research found that these molecules, including those related to 1-(4-Chlorophenyl)propan-1-amine, show promising results in corrosion protection (Kaya et al., 2016).
Molecular Structure and Characterization
The molecular structure and characterization of compounds containing the 1-(4-Chlorophenyl)propan-1-amine structure have been extensively studied. Nadaf et al. (2019) synthesized and characterized compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, providing insights into their structural and bonding characteristics through spectroscopic and X-ray diffraction studies (Nadaf et al., 2019).
Spectroscopic Characterization
The spectroscopic properties of 1-(4-Chlorophenyl)propan-1-amine derivatives have been a subject of research. Kuś et al. (2016) carried out a comprehensive chemical characterization of cathinone derivatives, including N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one, using various spectroscopic techniques. This research contributes to the understanding of the structural properties of these compounds (Kuś et al., 2016).
Antibacterial and Antioxidant Properties
Studies have also been conducted on the antibacterial and antioxidant properties of compounds related to 1-(4-Chlorophenyl)propan-1-amine. Арутюнян et al. (2012) investigated the antibacterial and antioxidant activity of [3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-substituted amines, showing that some of these compounds exhibit significant antibacterial activity (Арутюнян et al., 2012).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving 1-(4-Chlorophenyl)propan-1-amine derivatives have been a focus in several studies. Prabakaran et al. (2010) reported onthe synthesis of 3-(4-chlorophenyl)-1-(1H-1,2,3-triazol-1-yl)isoquinoline and similar compounds using a microwave-accelerated reaction with 1-chloro-3-(4-chlorophenyl)isoquinoline. This work demonstrates the potential of 1-(4-Chlorophenyl)propan-1-amine derivatives in creating diverse chemical structures (Prabakaran et al., 2010).
Molecular Docking and Pharmacological Studies
In pharmacological research, 1-(4-Chlorophenyl)propan-1-amine derivatives are often analyzed for their potential interactions with biological targets. Ding and Silverman (1993) investigated the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, indicating potential pharmacological applications (Ding & Silverman, 1993).
Polymer Science and Material Chemistry
The interaction of 1-(4-Chlorophenyl)propan-1-amine derivatives with polymers and their role in material chemistry is another area of research. For example, Maeda et al. (2004) studied the mechanism of helix induction on stereoregular poly((4-carboxyphenyl)acetylene) with chiral amines, revealing insights into the complexation and molecular dynamics of these compounds (Maeda et al., 2004).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVXFKQNRRUYMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504686 | |
| Record name | 1-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)propan-1-amine | |
CAS RN |
74788-46-8 | |
| Record name | 1-(4-Chlorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



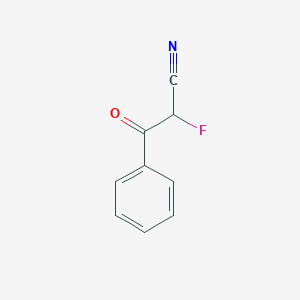
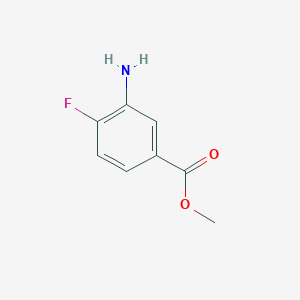
![4,4'-Di-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B1315074.png)
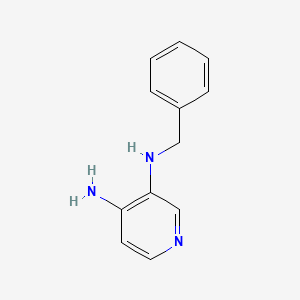
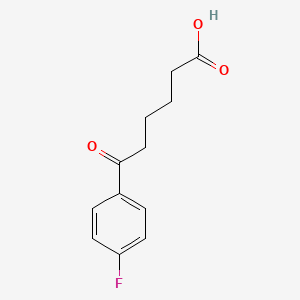
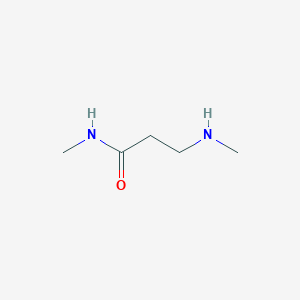
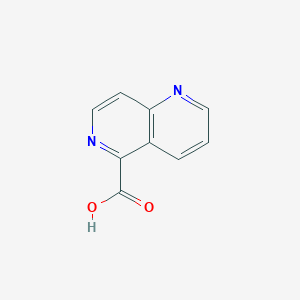
![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)
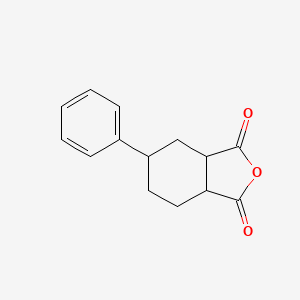

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)
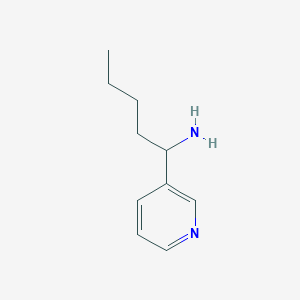
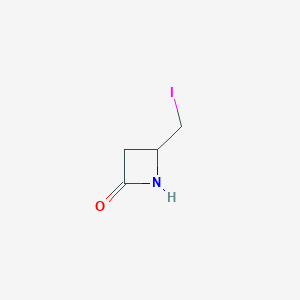
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)